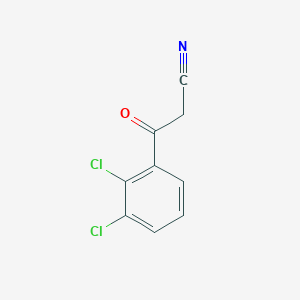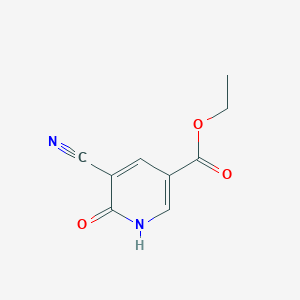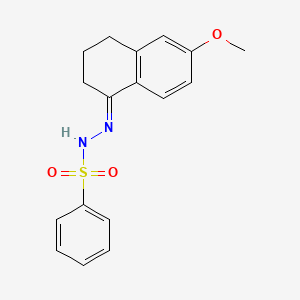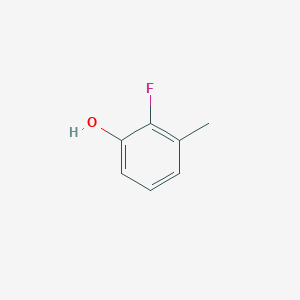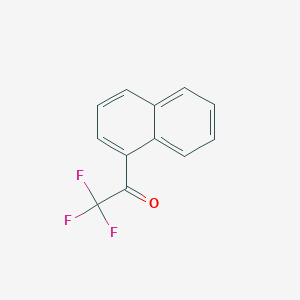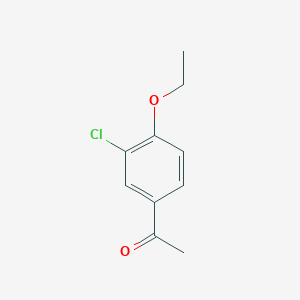
1-(3-Chloro-4-ethoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-4-ethoxyphenyl)ethanone is an organic compound with the molecular formula C10H11ClO2 It is a derivative of acetophenone, where the phenyl ring is substituted with a chlorine atom at the third position and an ethoxy group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chloro-4-ethoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-chloro-4-ethoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-4-ethoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol, 1-(3-chloro-4-ethoxyphenyl)ethanol, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 3-chloro-4-ethoxybenzoic acid.
Reduction: 1-(3-chloro-4-ethoxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Chloro-4-ethoxyphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-ethoxyphenyl)ethanone depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The carbonyl group can form hydrogen bonds or participate in nucleophilic addition reactions, while the chlorine and ethoxy groups can influence the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
1-(3-Chloro-4-methoxyphenyl)ethanone: Similar structure but with a methoxy group instead of an ethoxy group.
1-(4-Chloro-3-ethoxyphenyl)ethanone: Chlorine and ethoxy groups are positioned differently on the phenyl ring.
1-(3-Bromo-4-ethoxyphenyl)ethanone: Bromine atom replaces the chlorine atom.
Uniqueness: 1-(3-Chloro-4-ethoxyphenyl)ethanone is unique due to the specific positioning of the chlorine and ethoxy groups, which can influence its chemical reactivity and biological activity. The presence of both electron-withdrawing (chlorine) and electron-donating (ethoxy) groups can create a unique electronic environment, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(3-chloro-4-ethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-3-13-10-5-4-8(7(2)12)6-9(10)11/h4-6H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQVRYBEWMUXQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30486772 |
Source


|
| Record name | 1-(3-chloro-4-ethoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30486772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37612-59-2 |
Source


|
| Record name | 1-(3-chloro-4-ethoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30486772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
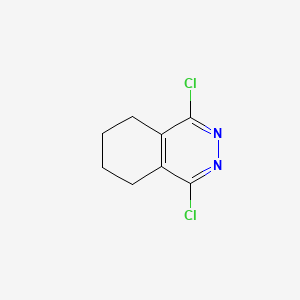
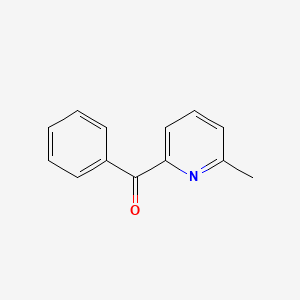
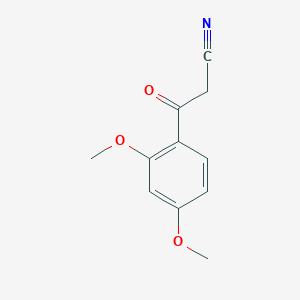
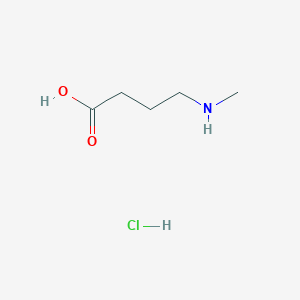
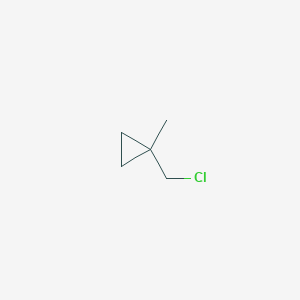
![5,7-Dichlorothieno[3,2-b]pyridine](/img/structure/B1315164.png)
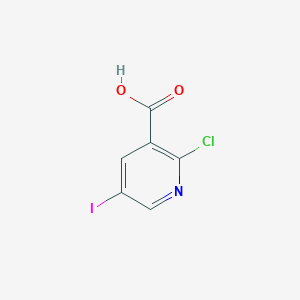
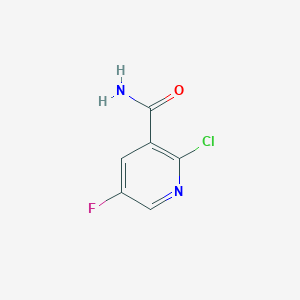
![Ethyl 1a,2,3,7b-tetrahydronaphtho-[1,2-b]oxirene-1a-carboxylate](/img/structure/B1315169.png)
